Cas no 39891-37-7 (3-(CHLOROMETHYL)-5-FLUOROPYRIDINE)
3-(CHLOROMETHYL)-5-FLUOROPYRIDINE Chemical and Physical Properties
Names and Identifiers
-
- 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE
- 3-(chloromethyl)-5-fluoropyridine,hydrochloride
- LogP
- pyridine, 3-(chloromethyl)-5-fluoro-
- FMCCVRHTUFNEPV-UHFFFAOYSA-N
- AKOS006304605
- O10881
- EN300-195202
- MFCD10697601
- CS-0183161
- WLZ3581
- 39891-37-7
- 3-Chloromethyl-5-fluoropyridine
- SCHEMBL7999513
- DB-122446
-
- MDL: MFCD10697601
- Inchi: 1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
- InChI Key: FMCCVRHTUFNEPV-UHFFFAOYSA-N
- SMILES: ClCC1C=NC=C(C=1)F
Computed Properties
- Exact Mass: 145.00955
- Monoisotopic Mass: 145.0094550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89
3-(CHLOROMETHYL)-5-FLUOROPYRIDINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B424088-10mg |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B424088-50mg |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B424088-100mg |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 100mg |
$ 185.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02723-10g |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 98% | 10g |
$549 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253831-1g |
3-(Chloromethyl)-5-fluoropyridine |
39891-37-7 | 97% | 1g |
¥3630.00 | 2024-05-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2010114-1-1G |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 95% | 1g |
¥ 2,560.00 | 2023-04-13 | |
| Enamine | EN300-195202-0.05g |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 0.05g |
$115.0 | 2023-09-17 | ||
| Enamine | EN300-195202-0.1g |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 0.1g |
$121.0 | 2023-09-17 | ||
| Enamine | EN300-195202-0.25g |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 0.25g |
$127.0 | 2023-09-17 | ||
| Enamine | EN300-195202-0.5g |
3-(chloromethyl)-5-fluoropyridine |
39891-37-7 | 0.5g |
$132.0 | 2023-09-17 |
3-(CHLOROMETHYL)-5-FLUOROPYRIDINE Suppliers
3-(CHLOROMETHYL)-5-FLUOROPYRIDINE Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
Additional information on 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE
Introduction to 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE (CAS No. 39891-37-7)
3-(CHLOROMETHYL)-5-FLUOROPYRIDINE, identified by its Chemical Abstracts Service (CAS) number 39891-37-7, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both a chloromethyl group and a fluorine substituent, make it a valuable building block for medicinal chemists seeking to explore new chemical space.
The fluoropyridine core is a privileged scaffold in drug discovery, known for its ability to enhance metabolic stability, binding affinity, and overall pharmacological properties of small molecules. The introduction of a chloromethyl group at the 3-position introduces reactivity that allows for further functionalization, enabling the construction of complex molecular architectures. This reactivity is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are widely employed in the synthesis of heterocyclic compounds.
Recent advancements in synthetic methodologies have highlighted the utility of 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE in constructing intricate pharmacophores. For instance, studies have demonstrated its role in the preparation of kinase inhibitors, where the fluorine atom can modulate binding interactions with target proteins. The chloromethyl group further facilitates the introduction of amine or thiol functionalities, leading to compounds with enhanced selectivity and potency.
In the realm of agrochemicals, fluorinated pyridines have been extensively studied for their potential as bioactive entities. The incorporation of fluorine into pyridine derivatives often improves their resistance to degradation and enhances their biological activity. 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE has been utilized in the synthesis of herbicides and fungicides, where its structural features contribute to its efficacy against various plant pathogens. The chloromethyl moiety allows for further derivatization, enabling the fine-tuning of biological properties to meet specific agricultural needs.
One notable application of 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE is in the development of antiviral agents. The fluoropyridine scaffold has been shown to interact favorably with viral enzymes, making it a promising candidate for drug design. Researchers have leveraged its reactivity to develop inhibitors targeting viral proteases and polymerases. The chloromethyl group serves as a handle for appending pharmacophoric elements that enhance binding affinity and reduce off-target effects.
The synthesis of 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE typically involves fluorination reactions on pyridine precursors followed by chloromethylation. Modern synthetic approaches have improved yields and purity, making this compound more accessible for industrial applications. Catalytic methods have been particularly effective in achieving high selectivity and minimizing byproduct formation. These advancements have enabled researchers to explore more complex derivatives with greater efficiency.
The pharmacological profile of compounds derived from 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE has been extensively evaluated in preclinical studies. These studies have revealed promising activities against a range of therapeutic targets, including enzymes involved in cancer metabolism and inflammatory pathways. The ability to modify both the chloromethyl and fluorine substituents provides chemists with a high degree of flexibility in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
Looking ahead, the continued exploration of fluorinated pyridines like 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE is expected to yield novel therapeutic entities with improved efficacy and safety profiles. Innovations in synthetic chemistry and computational modeling will further accelerate the discovery process by enabling rapid screening and optimization of candidate molecules. As our understanding of biological systems grows, so too will the demand for sophisticated molecular tools like this compound to address complex diseases.
In conclusion, 3-(CHLOROMETHYL)-5-FLUOROPYRIDINE (CAS No. 39891-37-7) represents a critical intermediate in modern drug discovery and agrochemical development. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to design innovative therapeutics. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of chemical biology and pharmaceutical innovation.
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